5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide
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Overview
Description
5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide typically involves the condensation of 4-methyl-2-phenylthiazole-5-carbohydrazide with appropriate aldehydes . The reaction is usually carried out in ethanol as a solvent, and the reaction efficiency can range from 57% to 98% . The process involves heating the reactants under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines.
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential antitumor agents and other therapeutic compounds.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide: Similar in structure but with different biological activities.
2-Aminothiazole-4-carboxylic acid: Another thiazole derivative with distinct chemical properties and applications.
Uniqueness
5-Thiazolecarboxylic acid, 4-methyl-2-(3-methylphenyl)-, hydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
61292-11-3 |
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Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C12H13N3OS/c1-7-4-3-5-9(6-7)12-14-8(2)10(17-12)11(16)15-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
XCURZVAQZKNLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C(=O)NN)C |
Origin of Product |
United States |
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